C.I.Acid Blue 201
Description
C.I. Acid Blue 201 is an acid dye used in industrial applications such as textile and leather dyeing. Based on nomenclature conventions, acid dyes typically contain sulfonic acid groups for water solubility and affinity toward protein-based fibers (e.g., wool, silk) or polyamide synthetics.
Properties
CAS No. |
12219-29-3 |
|---|---|
Molecular Formula |
C11H13NO |
Synonyms |
C.I.Acid Blue 201 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties of Acid Blue 201 (inferred) and comparable dyes, based on the provided evidence:
*Molecular weight calculated from formula in .
Structural and Functional Analysis
Acid Blue 25 vs. Acid Blue 201 :
- Acid Blue 25 is a sulfonated aromatic dye with high catalytic degradation efficiency (99% removal under optimized conditions) . Acid Blue 201 likely shares sulfonic acid groups for solubility but may differ in chromophore structure.
- Key Difference : Acid Blue 25’s stability is enhanced by π-π interactions with resin carriers, whereas Acid Blue 201’s stability remains uncharacterized.
Acid Blue 40 vs. Acid Blue 201 :
- Acid Blue 40 exhibits pH-dependent adsorption, with optimal capacity at pH 3 due to electrostatic interactions . Acid Blue 201 may show similar pH sensitivity but could differ in adsorption kinetics.
Acid Blue 74 vs. Acid Blue 201 :
- Acid Blue 74 is a copper phthalocyanine dye structurally identical to Pigment Blue 63 . Its sulfonation enables water solubility, while Acid Blue 201 (if a phthalocyanine) might vary in metal center or substituents.
Acid Blue 6BN vs. Acid Blue 201 :
- Acid Blue 6BN is a disazo dye synthesized via diazotization of FC acid and coupling with H acid . Acid Blue 201, if azo-based, may differ in substituents (e.g., chlorine in Direct Blue 201 enhances washfastness ).
Acid Blue 161 vs. Acid Blue 201: Acid Blue 161 contains chromium, raising toxicity concerns . Acid Blue 201’s safety profile is unknown but likely varies based on metal content.
Research Findings and Performance Metrics
Catalytic Stability :
- Acid Blue 25 demonstrates exceptional stability when immobilized on D201 resin, retaining >99% efficiency over multiple cycles . This suggests that carrier interactions (e.g., π-π stacking) could improve Acid Blue 201’s durability in industrial processes.
Adsorption Efficiency :
- Acid Blue 40’s adsorption capacity (23.8 mg/g on HBPN-C cellulose) highlights the role of electrostatic forces and porous substrates . Acid Blue 201 may require tailored adsorbents for optimal removal.
Acid Blue 201’s hazard profile remains unstudied but warrants caution if metal complexes are present.
Synthetic Pathways :
- Acid Blue 6BN’s synthesis involves precise temperature control (0–6°C) during diazotization . Similar protocols may apply to Acid Blue 201, depending on its functional groups.
Q & A
Q. What are the primary spectroscopic methods for characterizing C.I. Acid Blue 201, and how do researchers validate their accuracy?
Methodological Answer:
- UV-Vis and FTIR Spectroscopy are standard for identifying chromophore structures and functional groups. Calibration curves using known concentrations of the dye ensure accuracy, while reproducibility is validated through triplicate measurements .
- Validation : Compare spectral data with literature or computational simulations (e.g., Gaussian software) to confirm bond vibrations and electronic transitions .
Q. How do pH and temperature influence the stability of C.I. Acid Blue 201 in aqueous solutions?
Methodological Answer:
Q. What are the common synthetic routes for C.I. Acid Blue 201, and what purity criteria are used in academic studies?
Methodological Answer:
- Synthesis typically involves diazo coupling of sulfonated aromatic amines. Validate purity via HPLC (≥95% area under the curve) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) resolve contradictions in experimental data on the dye’s photodegradation pathways?
Methodological Answer:
- Perform density functional theory (DFT) calculations to model reactive oxygen species (ROS) interactions with the dye’s molecular structure. Compare simulated bond dissociation energies with experimental LC-MS/MS fragmentation patterns to reconcile discrepancies .
- Use statistical F-tests to assess significance between computational and experimental datasets .
Q. What advanced techniques identify trace degradation byproducts of C.I. Acid Blue 201 in environmental matrices?
Methodological Answer:
- Combine LC-QTOF-MS with non-targeted screening to detect unknown metabolites. Validate findings using isotopic labeling (e.g., ¹³C) or synthetic standards .
- Apply principal component analysis (PCA) to differentiate byproduct clusters in complex matrices like soil or wastewater .
Q. How do intermolecular interactions between C.I. Acid Blue 201 and biomacromolecules (e.g., albumin) affect its environmental toxicity?
Methodological Answer:
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd). Correlate with in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .
- Molecular docking simulations (AutoDock Vina) predict binding sites, validated via mutagenesis studies on protein residues .
Methodological Frameworks for Rigorous Research
- Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with academic goals .
- Data Contradiction Analysis : Use Bradford-Hill criteria to assess causality in conflicting results (e.g., dose-response consistency, biological plausibility) .
- Literature Review : Prioritize review articles from Analytical and Bioanalytical Chemistry for trends, and use SciFinder to map citation networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
